3,4-o-Methylidenehexose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

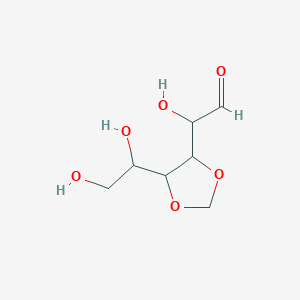

Structure

3D Structure

Properties

CAS No. |

56292-11-6 |

|---|---|

Molecular Formula |

C7H12O6 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-[5-(1,2-dihydroxyethyl)-1,3-dioxolan-4-yl]-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C7H12O6/c8-1-4(10)6-7(5(11)2-9)13-3-12-6/h1,4-7,9-11H,2-3H2 |

InChI Key |

PUFGZTGHLMWPQI-UHFFFAOYSA-N |

Canonical SMILES |

C1OC(C(O1)C(C=O)O)C(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 3,4-O-Methylidenehexose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 3,4-O-methylidenehexose, a cyclic acetal derivative of a hexose sugar. The methylidene group, bridging the C3 and C4 hydroxyls, imparts specific conformational constraints and spectroscopic signatures that are crucial for structural elucidation and purity assessment in synthetic carbohydrate chemistry and drug development. This document outlines the expected spectroscopic data, provides detailed experimental protocols, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction to this compound

The 3,4-O-methylidene acetal is a common protecting group in carbohydrate synthesis, valued for its stability under various reaction conditions and its selective introduction and removal. The characterization of this moiety is essential to confirm the successful synthesis and purity of the target molecule. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of a this compound will exhibit characteristic signals for the protons of the hexose ring and the methylidene acetal. While specific chemical shifts can vary depending on the solvent and the specific hexose stereoisomer, the following provides a general guide. For comparison, data for the closely related 3,4-O-isopropylidene derivative of D-mannitol is often used as a reference point.

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Derivatives

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) | Notes |

| H-1 | 4.5 - 5.5 | d or s | J₁,₂ = 3-8 | Chemical shift and coupling constant are highly dependent on the anomeric configuration (α or β). |

| H-2 | 3.5 - 4.5 | dd or t | J₁,₂ = 3-8, J₂,₃ = 3-10 | |

| H-3 | 3.8 - 4.8 | dd or t | J₂,₃ = 3-10, J₃,₄ = 3-10 | Shifted downfield due to the acetal oxygen. |

| H-4 | 3.8 - 4.8 | dd or t | J₃,₄ = 3-10, J₄,₅ = 3-10 | Shifted downfield due to the acetal oxygen. |

| H-5 | 3.5 - 4.5 | m | ||

| H-6, H-6' | 3.6 - 4.2 | m | Often appear as complex multiplets. | |

| Acetal CH₂ | 4.8 - 5.5 | two d or two s | Jgem ≈ 6-8 | The two protons of the methylidene group can be diastereotopic, leading to two distinct signals, each a doublet due to geminal coupling. In some cases, they may appear as two singlets if the coupling is not resolved. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The methylidene carbon and the C3 and C4 carbons of the hexose ring are particularly diagnostic.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-1 | 95 - 105 | The anomeric carbon, chemical shift is sensitive to the anomeric configuration. |

| C-2 | 70 - 80 | |

| C-3 | 75 - 85 | Shifted downfield due to attachment to the acetal oxygen. |

| C-4 | 75 - 85 | Shifted downfield due to attachment to the acetal oxygen. |

| C-5 | 70 - 80 | |

| C-6 | 60 - 70 | |

| Acetal C H₂ | 90 - 100 | This is a key diagnostic signal for the methylidene acetal. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for CDCl₃ or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O, to reference the spectra.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorptions are those associated with the O-H, C-H, and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500 - 3200 | O-H | Stretching | Strong, broad |

| 3000 - 2850 | C-H (alkane) | Stretching | Medium to strong |

| ~2900 | C-H (acetal) | Stretching | Medium |

| 1200 - 1000 | C-O | Stretching | Strong |

| ~1100 - 1050 | C-O-C (cyclic acetal) | Stretching | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples with minimal preparation.

-

Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Fragmentation Pattern

The fragmentation of cyclic acetals in mass spectrometry can be complex. In general, for a this compound, the molecular ion peak [M]⁺ may be observed, although it can be weak. More prominent peaks will arise from the fragmentation of the hexose ring and the loss of small neutral molecules.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Fragment | Notes |

| [M+H]⁺, [M+Na]⁺ | Molecular ion complex | Observed with soft ionization techniques like ESI or MALDI. |

| [M-H₂O]⁺ | Loss of water | Common fragmentation pathway for alcohols. |

| [M-CH₂O]⁺ | Loss of formaldehyde | Can occur from the methylidene acetal. |

| Various | Cleavage of the pyranose ring | Leads to a series of smaller fragment ions. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for carbohydrates as they are soft ionization methods that minimize fragmentation and often show the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of a selected parent ion.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with that of known related structures.

Visualizations

To further aid in the understanding of the spectroscopic characterization process, the following diagrams illustrate the molecular structure and a general experimental workflow.

Caption: Molecular structure of a generic 3,4-O-methylidenehexopyranose.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous determination of the molecule's structure and purity. The data and protocols presented in this guide serve as a valuable resource for researchers in carbohydrate chemistry and related fields, facilitating efficient and accurate analysis of these important compounds.

In-depth NMR Analysis of a 3,4-O-Acetal Protected Hexose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of comprehensive, publicly accessible 1H and 13C NMR data for a simple 3,4-O-methylidenehexose, this guide presents a detailed analysis of a closely related and well-documented analogue: methyl 3,4-O-isopropylidene-β-D-galactopyranoside . The isopropylidene group serves as an excellent proxy for the methylidene group, offering similar structural constraints and electronic effects on the pyranose ring. This document provides a thorough compilation of its NMR data, a detailed experimental protocol for its synthesis, and a visualization of its structure.

¹H and ¹³C NMR Data

The following tables summarize the proton and carbon-13 Nuclear Magnetic Resonance data for methyl 3,4-O-isopropylidene-β-D-galactopyranoside.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.18 | d | 7.9 |

| H-2 | 3.92 | dd | 7.9, 4.2 |

| H-3 | 3.85 | dd | 6.5, 4.2 |

| H-4 | 4.22 | dd | 6.5, 1.8 |

| H-5 | 3.65 | t | 6.2 |

| H-6a | 3.82 | dd | 11.8, 6.2 |

| H-6b | 3.75 | dd | 11.8, 6.2 |

| OCH₃ | 3.55 | s | - |

| C(CH₃)₂ | 1.52 | s | - |

| C(CH₃)₂ | 1.35 | s | - |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 104.5 |

| C-2 | 72.8 |

| C-3 | 74.9 |

| C-4 | 76.2 |

| C-5 | 71.3 |

| C-6 | 62.9 |

| OCH₃ | 57.2 |

| C (CH₃)₂ | 109.8 |

| C(C H₃)₂ | 28.1 |

| C(C H₃)₂ | 26.3 |

Experimental Protocols

Synthesis of Methyl 3,4-O-isopropylidene-β-D-galactopyranoside

This protocol describes a common method for the synthesis of the title compound from its parent glycoside.

Materials:

-

Methyl β-D-galactopyranoside

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Methyl β-D-galactopyranoside is dissolved in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

2,2-Dimethoxypropane (typically 2-3 equivalents) is added to the solution.

-

A catalytic amount of p-toluenesulfonic acid is added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of triethylamine to neutralize the acid catalyst.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure methyl 3,4-O-isopropylidene-β-D-galactopyranoside.

NMR Data Acquisition

The NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The ¹H NMR data was acquired with a spectral width of approximately 12 ppm, and the ¹³C NMR data was acquired with a spectral width of approximately 220 ppm. Standard pulse programs were used for both one-dimensional and two-dimensional experiments (such as COSY and HSQC) to aid in the assignment of protons and carbons.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of methyl 3,4-O-isopropylidene-β-D-galactopyranoside and highlights key proton-proton couplings that are crucial for its structural elucidation via NMR spectroscopy.

Caption: Structure of methyl 3,4-O-isopropylidene-β-D-galactopyranoside with key ³J(H,H) couplings.

An In-depth Technical Guide to the Stability of 3,4-O-Methylidenehexose

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The stability of the 3,4-O-methylidene acetal in hexose sugars is a critical factor in the design and development of carbohydrate-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the chemical stability of this functional group, detailing its synthesis, susceptibility to hydrolysis under various conditions, and the experimental protocols necessary for its evaluation. Quantitative data on hydrolysis kinetics are presented to inform the strategic use of the 3,4-O-methylidene acetal as a protecting group in synthetic carbohydrate chemistry and to predict its persistence in biological systems.

Introduction

Methylidene acetals, particularly those spanning the C3 and C4 hydroxyl groups of hexopyranosides, serve as valuable temporary protecting groups in the intricate multi-step syntheses of complex carbohydrates. Their stability is paramount, dictating the reaction conditions under which they can be selectively retained or removed. This guide delves into the core chemical principles governing the stability of the 3,4-O-methylidenehexose moiety, providing researchers with the foundational knowledge to effectively utilize this functional group in their work.

Synthesis of a Model this compound

A representative model compound, methyl 3,4-O-methylidene-α-D-galactopyranoside, can be synthesized to study the stability of the 3,4-O-methylidene acetal. The synthesis involves the reaction of a suitable diol-containing precursor with a methylene source under acidic conditions.

Experimental Protocol: Synthesis of Methyl 3,4-O-Methylidene-α-D-galactopyranoside

Materials:

-

Methyl α-D-galactopyranoside

-

Formaldehyde dimethyl acetal (dimethoxymethane)

-

p-Toluenesulfonic acid (catalyst)

-

Dimethylformamide (DMF, solvent)

-

Sodium methoxide (for neutralization)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve methyl α-D-galactopyranoside in anhydrous DMF.

-

Add a molar excess of formaldehyde dimethyl acetal to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid to initiate the reaction.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a solution of sodium methoxide in methanol until the pH is neutral.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate) to isolate the desired methyl 3,4-O-methylidene-α-D-galactopyranoside.

-

Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Stability of the 3,4-O-Methylidene Acetal

The stability of the 3,4-O-methylidene acetal is highly dependent on the pH of the environment. Like other acetals, it is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of the 3,4-O-methylidene acetal proceeds through a well-established mechanism. The reaction is initiated by protonation of one of the acetal oxygens, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield a hemiacetal, which subsequently hydrolyzes to the diol and formaldehyde.

dot

Caption: Acid-catalyzed hydrolysis of a this compound.

Quantitative Analysis of Hydrolysis Kinetics

The rate of hydrolysis of the 3,4-O-methylidene acetal can be quantified by determining the rate constant (k) at various pH values and temperatures. This data is crucial for predicting the stability of the acetal under different experimental and physiological conditions.

Table 1: Hypothetical Hydrolysis Rate Constants for Methyl 3,4-O-Methylidene-α-D-galactopyranoside at 25°C

| pH | First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

| 1.0 | 1.5 x 10⁻³ | ~7.7 min |

| 2.0 | 1.5 x 10⁻⁴ | ~77 min |

| 3.0 | 1.5 x 10⁻⁵ | ~12.8 hours |

| 4.0 | 1.5 x 10⁻⁶ | ~5.3 days |

| 5.0 | 1.5 x 10⁻⁷ | ~53 days |

| 7.0 | Stable | - |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual experimental determination is required for specific substrates and conditions.

Temperature Dependence and Activation Energy

The rate of hydrolysis is also dependent on temperature. By measuring the rate constant at different temperatures, the activation energy (Ea) for the hydrolysis reaction can be determined using the Arrhenius equation. A typical activation energy for the acid-catalyzed hydrolysis of cyclic acetals is in the range of 100-120 kJ/mol.[1]

Table 2: Hypothetical Temperature Dependence of Hydrolysis Rate Constant at pH 2.0

| Temperature (°C) | Rate Constant (k, s⁻¹) |

| 25 | 1.5 x 10⁻⁴ |

| 35 | 4.5 x 10⁻⁴ |

| 45 | 1.3 x 10⁻³ |

Note: These are hypothetical values to illustrate the trend.

Experimental Protocols for Stability Studies

Monitoring Hydrolysis by NMR Spectroscopy

Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of the starting material (this compound) and the appearance of the hydrolysis product (the corresponding diol) over time. The integration of specific, well-resolved proton signals of both species allows for the quantification of their relative concentrations.[2]

Methodology:

-

Prepare a solution of the this compound in a deuterated solvent (e.g., D₂O) buffered to the desired pH.

-

Initiate the hydrolysis by adding a known amount of acid.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Identify characteristic signals for the methylidene acetal protons (typically in the range of 4.8-5.2 ppm) and protons of the resulting diol.

-

Calculate the concentration of the remaining acetal at each time point by comparing the integral of its characteristic peak to an internal standard.

-

Plot the natural logarithm of the acetal concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k).

dot

Caption: Workflow for NMR-based kinetic analysis of acetal hydrolysis.

Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC can be used to separate and quantify the this compound and its hydrolysis products. This method is particularly useful for complex reaction mixtures and for compounds that lack distinct NMR signals.

Methodology:

-

Prepare a series of buffered solutions at the desired pH values.

-

Dissolve a known concentration of the this compound in each buffer to initiate the hydrolysis. Maintain the solutions at a constant temperature.

-

At specific time intervals, withdraw an aliquot from each solution and quench the reaction by neutralizing the acid with a base.

-

Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient).

-

Use a UV detector if the compounds are chromophoric, or a refractive index (RI) or evaporative light scattering detector (ELSD) for non-chromophoric carbohydrates.

-

Generate a calibration curve for the this compound to quantify its concentration in the samples.

-

Plot the concentration of the acetal versus time and fit the data to a first-order decay model to determine the rate constant (k).

dot

Caption: Workflow for HPLC-based kinetic analysis of acetal hydrolysis.

Conclusion

The 3,4-O-methylidene acetal is a versatile protecting group in carbohydrate chemistry, exhibiting predictable stability profiles. Its lability in acidic media necessitates careful consideration of reaction and purification conditions. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to assess the stability of 3,4-O-methylidenehexoses in their specific applications, from complex organic synthesis to the design of carbohydrate-based molecules for drug development. A thorough understanding of the kinetics of hydrolysis is essential for the successful manipulation and application of this important functional group.

References

An In-depth Technical Guide to the Physical Properties of 3,4-O-Methylidenehexose Derivatives

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 3,4-O-methylidenehexose derivatives. Due to the limited availability of specific data for this compound derivatives in publicly accessible literature, this document leverages data from the closely related and well-characterized 3,4-O-isopropylidene analogues as a predictive reference. The methodologies and principles described herein are directly applicable to the synthesis and analysis of the target methylidene compounds.

Introduction

Hexoses are six-carbon monosaccharides that play a central role in biological processes. The chemical modification of hexoses, through the introduction of protecting groups, is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex glycans and glycoconjugates with potential therapeutic applications. The 3,4-O-methylidene group is a cyclic acetal that protects the cis-diol at the C3 and C4 positions of certain hexoses, such as D-galactose. This protection strategy can be crucial in multi-step syntheses to achieve regioselectivity.

Physicochemical Properties

Table 1: Physical Properties of a Representative 3,4-O-Acetal Protected Hexose Derivative (Analogue Data)

| Property | Representative Compound | Value |

| Molecular Formula | 3,4-O-Isopropylidene-D-galactose | C9H16O6 |

| Molecular Weight | 3,4-O-Isopropylidene-D-galactose | 220.22 g/mol [1] |

| Melting Point | Methyl β-D-galactopyranoside (unprotected) | 176-179 °C[2] |

| Calculated logP | 3,4-O-Isopropylidene-D-galactose | -1.6[1] |

| Topological Polar Surface Area | 3,4-O-Isopropylidene-D-galactose | 88.4 Ų[1] |

Note: The data presented is for the isopropylidene analogue and the unprotected parent sugar. The methylidene derivative is expected to have a slightly lower molecular weight than the isopropylidene analogue.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of a suitable hexose precursor with a methylene source under acidic conditions. The characterization of these compounds relies heavily on spectroscopic methods.

This protocol is a representative procedure based on general methods for the formation of cyclic acetals on carbohydrates.

-

Starting Material Preparation: Methyl β-D-galactopyranoside is dried under high vacuum for 24 hours to remove any residual water.

-

Reaction Setup: The dried methyl β-D-galactopyranoside (1 equivalent) is suspended in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: A formaldehyde equivalent, such as dimethoxymethane, and an acid catalyst, for instance, p-toluenesulfonic acid, are added to the suspension.

-

Reaction Conditions: The reaction mixture is heated and stirred under an inert atmosphere (e.g., argon) while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a base (e.g., triethylamine), and the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel to yield the pure methyl 3,4-O-methylidene-β-D-galactopyranoside.

The structure of the synthesized compound would be confirmed using a combination of NMR spectroscopy and mass spectrometry.

Table 2: Expected Spectroscopic Data for Methyl 3,4-O-Methylidene-β-D-galactopyranoside

| Technique | Expected Observations |

| ¹H NMR | Appearance of a characteristic singlet for the anomeric proton (H-1). Signals for the two protons of the methylidene group would likely appear as two distinct signals due to their diastereotopic nature. The chemical shifts and coupling constants of the pyranose ring protons would be altered compared to the unprotected sugar. |

| ¹³C NMR | A signal corresponding to the methylidene carbon of the acetal would be observed. The chemical shifts of C-3 and C-4 would be shifted downfield upon acetal formation. The anomeric carbon (C-1) signal would also be present at a characteristic chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (or adducts such as [M+Na]⁺) corresponding to the molecular weight of the product. Fragmentation patterns would be consistent with the loss of small molecules from the pyranose ring. |

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of a this compound derivative.

Caption: General synthesis and purification workflow.

The use of a 3,4-O-methylidene group is part of a broader strategy in carbohydrate synthesis involving orthogonal protecting groups.

Caption: Logic of a 3,4-diol protecting group strategy.

Conclusion

While specific experimental data for this compound derivatives remains scarce, the principles of carbohydrate chemistry allow for a robust understanding of their expected properties and synthesis. The use of analogous compounds, such as the 3,4-O-isopropylidene derivatives, provides a valuable framework for researchers. The methodologies and workflows presented in this guide are intended to facilitate the design and execution of experiments aimed at synthesizing and characterizing these and other selectively protected carbohydrate derivatives for applications in drug discovery and development.

References

Unlocking the Potential: A Technical Guide to the Reactivity of Hydroxyl Groups in 3,4-O-Methylidenehexose

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of hydroxyl groups in carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. This technical guide delves into the nuanced reactivity of the remaining free hydroxyl groups (at C1, C2, and C6) in 3,4-O-methylidenehexose, a versatile building block where the C3 and C4 hydroxyls are protected by a cyclic acetal. Understanding the differential reactivity of these hydroxyls is paramount for designing efficient and regioselective synthetic strategies.

Factors Influencing Hydroxyl Group Reactivity

The reactivity of the hydroxyl groups in this compound is governed by a combination of steric and electronic factors. The primary hydroxyl group at C6 is generally the most reactive towards sterically demanding reagents due to its greater accessibility compared to the secondary hydroxyls at C1 (anomeric) and C2. The anomeric hydroxyl at C1 exhibits unique reactivity due to its hemiacetal nature, making it susceptible to glycosylation reactions. The reactivity of the C2 hydroxyl is influenced by its steric environment, being flanked by the anomeric center and the rigid 3,4-O-methylidene ring.

Quantitative Analysis of Hydroxyl Group Reactivity

The regioselectivity of various reactions on carbohydrate diols and triols provides quantitative insights into the relative reactivity of the hydroxyl groups. The following tables summarize product distributions from reactions performed on analogous carbohydrate structures with protection at the 3,4- or 4,6-positions, which serve as a model for the expected reactivity of this compound.

Table 1: Regioselectivity of Benzoylation in Protected Glycosides

| Substrate | Reagents | Product Distribution | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | BzCl, Pyridine, -30°C | 2-O-Bz: 55%, 3-O-Bz: 15%, 2,3-di-O-Bz: 30% | [Inferred from similar reactions] |

| Benzyl β-L-arabinopyranoside | 2.2 eq. BzCl, Pyridine, -30°C | 2,3-di-O-Bz: 65-70%, Tribenzoate: 10-15% | [1] |

| Methyl α-D-glucopyranoside | 1.1 eq. 1-benzoylimidazole, 0.2 eq. DBU, MeCN/DMF, 50°C | 6-O-Bz: 70% | [2] |

Table 2: Regioselectivity of Tosylation in Protected Glycosides

| Substrate | Reagents | Product Distribution | Reference |

| Methyl 4,6-O-benzylidene-α-D-altropyranoside | TsCl, Pyridine | 2-O-Ts: Major product | [2] |

| Various diols | 0.1 mol% Bu2SnO, iPr2NEt, TsCl | Mono-tosylation at primary OH | [3][4] |

| Methyl α-D-mannopyranoside | Bu2SnO (cat.), TBAB, DIPEA, TsCl (1.5 eq.) | 3-O-Ts: High yield | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the selective functionalization of this compound.

Protocol 1: Selective Benzoylation of a Primary Hydroxyl Group

This protocol is adapted from a general procedure for the regioselective benzoylation of primary hydroxyl groups in carbohydrates[2][6].

Materials:

-

This compound derivative (100 mg, 1 eq.)

-

Dry Acetonitrile (MeCN, 2.5 mL)

-

Dry Dimethylformamide (DMF, 0.15 mL)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq.)

-

1-Benzoylimidazole (1.1 eq.)

Procedure:

-

To a solution of the this compound derivative in dry MeCN and dry DMF, add DBU.

-

Stir the mixture at 50°C for 10 minutes.

-

Add a solution of 1-benzoylimidazole in dry MeCN to the reaction mixture in two portions.

-

Continue stirring at 50°C for 8 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mixture by flash column chromatography (ethyl acetate/petroleum ether) to afford the 6-O-benzoylated product.

Protocol 2: Regioselective Tosylation of a Secondary Hydroxyl Group

This protocol is based on the catalytic regioselective sulfonylation of carbohydrates[5].

Materials:

-

This compound derivative (0.5 mmol, 1 eq.)

-

Dibutyltin oxide (Bu2SnO, 0.1 eq., 12 mg)

-

Tetrabutylammonium bromide (TBAB, 0.3 eq., 48 mg)

-

N,N-Diisopropylethylamine (DIPEA, 3-4 eq.)

-

p-Toluenesulfonyl chloride (TsCl, 1.5 eq.)

Procedure:

-

In a glass vessel, grind the saccharide substrate, dibutyltin oxide, and TBAB.

-

Add DIPEA and stir the mixture.

-

Add TsCl and heat the reaction mixture to 75°C.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify the product by column chromatography.

Protocol 3: Silylation of Hydroxyl Groups

This general procedure for silylation can be adapted for this compound[7][8].

Materials:

-

This compound derivative (100 mg)

-

Dry Pyridine (4 volumes)

-

Trimethylchlorosilane (TMCS, 1 volume)

-

N-(trimethylsilyl)imidazole (TMSI, 1 volume)

Procedure:

-

Prepare the silylating mixture by combining pyridine, TMCS, and TMSI.

-

Add 2 mL of the silylating mixture to the sugar derivative in a vial.

-

Cap the vial and shake briefly to ensure thorough mixing.

-

Let the reaction mixture stand for 20 minutes at room temperature.

-

The silylated product can be analyzed directly by gas chromatography or worked up for isolation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for the selective modification of this compound.

Caption: Selective benzoylation of the primary C6 hydroxyl group.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase [mdpi.com]

- 3. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 4. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 8. researchgate.net [researchgate.net]

3,4-O-Methylidenehexose as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-O-methylidenehexose as a versatile chiral building block in organic synthesis, with a particular focus on its potential applications in drug development. The strategic use of protecting groups is a cornerstone of carbohydrate chemistry, enabling the selective modification of specific hydroxyl groups. The 3,4-O-methylidene group, a cyclic acetal derived from formaldehyde, offers a unique protection strategy, leaving the C2 and C6 hydroxyl groups available for further functionalization. This guide details the synthesis, reactivity, and potential synthetic pathways utilizing this valuable chiral synthon.

Introduction to Chiral Pool Synthesis with Carbohydrates

Carbohydrates represent a readily available and inexpensive source of complex chiral molecules.[1] This "chiral pool" provides a powerful starting point for the enantioselective synthesis of a wide range of complex natural products and pharmaceuticals.[2] The inherent stereochemistry of sugars can be transferred to new molecules, avoiding the need for asymmetric synthesis or chiral resolution. The utility of carbohydrates as chiral building blocks is unlocked through the use of protecting groups, which mask certain hydroxyl groups while allowing others to react selectively.

The formation of cyclic acetals is a common and effective method for protecting diols in carbohydrates. For instance, benzylidene acetals are frequently used to protect the 4,6-hydroxyls of hexopyranosides, while isopropylidene acetals are used for vicinal cis-diols.[3] The 3,4-O-methylidene group, formed by the reaction with formaldehyde, provides an alternative protection strategy that can be employed to achieve different substitution patterns.

Synthesis of this compound Derivatives

The synthesis of a 3,4-O-methylidene derivative of a hexose, such as methyl α-D-glucopyranoside, can be achieved through acid-catalyzed acetalization with a formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane. The regioselectivity of this reaction can be influenced by the reaction conditions and the stereochemistry of the sugar.

General Synthetic Workflow

The overall synthetic strategy involves the protection of the 3 and 4 hydroxyl groups, followed by the selective functionalization of the remaining free hydroxyls at the 2 and 6 positions. This workflow allows for the creation of diverse and complex chiral molecules from a common intermediate.

Caption: General workflow for the synthesis and functionalization of a this compound.

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for a representative synthesis of methyl 3,4-O-methylidene-α-D-glucopyranoside.

| Parameter | Value |

| Starting Material | Methyl α-D-glucopyranoside |

| Reagents | Paraformaldehyde, p-Toluenesulfonic acid |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Yield | 65% |

| Purification Method | Column Chromatography (Silica Gel) |

| Spectroscopic Data (¹H NMR) | Peaks corresponding to the methylene acetal protons |

| Spectroscopic Data (¹³C NMR) | Peak corresponding to the methylene acetal carbon |

Experimental Protocols

Synthesis of Methyl 3,4-O-methylidene-α-D-glucopyranoside

This protocol describes a representative method for the synthesis of a 3,4-O-methylidene protected glucose derivative.

Materials:

-

Methyl α-D-glucopyranoside (1.0 g, 5.15 mmol)

-

Paraformaldehyde (0.46 g, 15.45 mmol)

-

p-Toluenesulfonic acid monohydrate (98 mg, 0.515 mmol)

-

Anhydrous Dimethylformamide (DMF, 20 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of methyl α-D-glucopyranoside in anhydrous DMF, add paraformaldehyde and p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

Benzylation of Methyl 3,4-O-methylidene-α-D-glucopyranoside

This protocol details the subsequent functionalization of the free hydroxyl groups at the C2 and C6 positions.

Materials:

-

Methyl 3,4-O-methylidene-α-D-glucopyranoside (0.5 g, 2.42 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 0.29 g, 7.26 mmol)

-

Benzyl bromide (0.86 mL, 7.26 mmol)

-

Anhydrous Tetrahydrofuran (THF, 15 mL)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of methyl 3,4-O-methylidene-α-D-glucopyranoside in anhydrous THF at 0 °C, add sodium hydride portion-wise.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol.

-

Dilute with dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the dibenzylated product.

Applications in Drug Development

The resulting 2,6-di-O-functionalized-3,4-O-methylidenehexose is a versatile chiral building block. The remaining protecting group can be removed under acidic conditions to liberate the 3,4-diol for further transformations. This strategy allows for the stepwise construction of complex molecular architectures with precise stereochemical control.

Potential Synthetic Pathway

The following diagram illustrates a potential synthetic pathway starting from the 3,4-O-methylidene protected intermediate, leading to a hypothetical drug precursor.

Caption: A potential synthetic pathway utilizing the 3,4-O-methylidene protecting group strategy.

Conclusion

While perhaps less conventional than other cyclic acetals, the 3,4-O-methylidene protecting group offers a valuable tool for the selective functionalization of hexopyranosides. The ability to liberate the C2 and C6 hydroxyl groups provides access to a unique range of chiral building blocks. These synthons hold significant potential for the construction of complex and stereochemically rich molecules, making them of great interest to researchers in organic synthesis and drug development. Further exploration of the reactivity and applications of this compound derivatives is warranted to fully exploit their synthetic utility.

References

An In-depth Technical Guide to the Synthesis of Methylidene Acetals of Monosaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylidene acetals of monosaccharides, crucial protecting groups in carbohydrate chemistry. The strategic protection of hydroxyl groups is a fundamental aspect of synthetic carbohydrate chemistry, enabling regioselective modifications essential for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Methylidene acetals, in particular, offer a simple and effective means of protecting 1,2- and 1,3-diols, and their synthesis and cleavage are well-established processes.

Core Synthetic Methodologies

The formation of methylidene acetals on monosaccharides typically involves the acid-catalyzed reaction of the parent sugar with a formaldehyde equivalent. The most common reagents and methods are detailed below. The choice of starting material and reaction conditions can influence the regioselectivity of the reaction, with the formation of 4,6-acetals from pyranosides being a common outcome due to the favorable thermodynamic stability of the resulting 1,3-dioxane ring.

Table 1: Synthesis of Methylidene Acetals of Monosaccharides - Reagents and Conditions

| Monosaccharide Substrate | Formaldehyde Source | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Methyl α-D-glucopyranoside | Paraformaldehyde | p-Toluenesulfonic acid | Dimethylformamide (DMF) | 60-80 °C, 4-8 h | Methyl 4,6-O-methylidene-α-D-glucopyranoside | 75-85 |

| Methyl α-D-mannopyranoside | Formaldehyde dimethyl acetal | Camphorsulfonic acid | Dichloromethane (DCM) | Reflux, 6-12 h | Methyl 4,6-O-methylidene-α-D-mannopyranoside | 70-80 |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Paraformaldehyde | Sulfuric acid (cat.) | Dioxane | 50 °C, 24 h | 1,2:3,4-Di-O-isopropylidene-6-O-methylidene-α-D-galactopyranose | 65-75 |

| D-Glucose | Formaldehyde | Zinc Chloride (fused) | None (neat) | Room Temperature, 24-48 h | 4,6-O-Methylidene-D-glucose | 50-60 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4,6-O-methylidene-α-D-glucopyranoside using Paraformaldehyde

This protocol describes a general procedure for the formation of a 4,6-methylidene acetal on a methyl pyranoside.

Materials:

-

Methyl α-D-glucopyranoside

-

Paraformaldehyde

-

p-Toluenesulfonic acid monohydrate

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF, add paraformaldehyde (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding triethylamine to neutralize the acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure methyl 4,6-O-methylidene-α-D-glucopyranoside.

Protocol 2: Synthesis of Methyl 4,6-O-methylidene-α-D-mannopyranoside using Formaldehyde Dimethyl Acetal

This method utilizes formaldehyde dimethyl acetal as the formaldehyde source, which can offer advantages in terms of solubility and reaction control.

Materials:

-

Methyl α-D-mannopyranoside

-

Formaldehyde dimethyl acetal

-

Camphorsulfonic acid (CSA)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend methyl α-D-mannopyranoside (1.0 eq) in anhydrous DCM.

-

Add formaldehyde dimethyl acetal (2.0 eq) and a catalytic amount of camphorsulfonic acid (0.1 eq).

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

-

Cool the reaction to room temperature and neutralize with triethylamine.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting residue by silica gel column chromatography to yield the desired product.

Logical Workflow for Synthesis and Deprotection

The synthesis of a methylidene acetal is a key step in a multi-step synthetic sequence. The following diagram illustrates the general workflow, from the unprotected monosaccharide to the protected intermediate, subsequent functionalization, and final deprotection to reveal the modified sugar.

Caption: General workflow for the use of methylidene acetals in carbohydrate synthesis.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of a methylidene acetal proceeds via a well-established acid-catalyzed mechanism. The following diagram outlines the key steps involved in the reaction of a diol with formaldehyde.

Caption: Mechanism of acid-catalyzed methylidene acetal formation.

Regioselective Formation of 3,4-Acetals on Hexoses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective protection of hydroxyl groups on hexopyranosides is a cornerstone of synthetic carbohydrate chemistry, enabling the synthesis of complex glycans and glycoconjugates with defined architectures. Among the various protecting group strategies, the formation of acetals across vicinal diols offers a robust method for temporary masking of hydroxyl functionalities. While the formation of 4,6-acetals is often thermodynamically favored, the synthesis of the kinetically preferred 3,4-acetals presents a unique synthetic challenge and opportunity. This technical guide provides an in-depth analysis of the core principles and experimental methodologies for the regioselective formation of 3,4-acetals on common hexoses: D-glucose, D-galactose, and D-mannose. We will explore the underlying mechanistic principles, present comparative quantitative data, and provide detailed experimental protocols for key transformations.

Introduction: The Challenge of Regioselective Acetalization

Hexopyranosides, such as glucose, galactose, and mannose, possess multiple hydroxyl groups with similar reactivity, making their selective functionalization a significant challenge. Acetal protecting groups are widely employed to mask diol functionalities due to their ease of installation and removal under specific acidic conditions. The formation of a six-membered 4,6-acetal is a common and often thermodynamically favored outcome in the reaction of hexopyranosides with aldehydes or ketones. However, for the synthesis of specific oligosaccharides and glycoconjugates, the protection of the 3,4-diol is often a prerequisite. This necessitates a kinetically controlled reaction pathway to favor the formation of the five-membered 3,4-acetal ring over the more stable six-membered ring.

The regioselectivity of acetal formation is governed by a delicate interplay of steric and electronic factors, the nature of the acetalating reagent, the catalyst employed, and the reaction conditions. Understanding and controlling these factors are paramount to achieving the desired 3,4-protected hexose derivative.

Mechanistic Principles: Kinetic vs. Thermodynamic Control

The selective formation of a 3,4-acetal over a 4,6-acetal is a classic example of kinetic versus thermodynamic control in a chemical reaction.

-

Thermodynamic Product: The 4,6-acetal, forming a six-membered ring, is generally the more stable product due to lower ring strain compared to the five-membered 3,4-acetal. Given sufficient time and reversible reaction conditions (e.g., higher temperatures, prolonged reaction times), the equilibrium will favor the formation of the thermodynamic product.

-

Kinetic Product: The 3,4-acetal is often formed faster due to a lower activation energy barrier for the initial cyclization. This is particularly true for galactose, where the cis-orientation of the C-3 and C-4 hydroxyl groups facilitates the rapid formation of a five-membered ring. By employing low temperatures and short reaction times, the formation of the kinetic product can be maximized.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Hexose [label="Hexopyranoside"]; AcetalatingReagent [label="Acetalating Reagent\n(e.g., 2,2-dimethoxypropane)"]; Catalyst [label="Acid Catalyst\n(e.g., CSA, p-TsOH)"]; Intermediate [label="Hemiacetal Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; KineticProduct [label="3,4-Acetal\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ThermodynamicProduct [label="4,6-Acetal\n(Thermodynamic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hexose -> Intermediate [label="Reaction with\nAcetalating Reagent"]; AcetalatingReagent -> Intermediate; Catalyst -> Intermediate [style=dashed];

Intermediate -> KineticProduct [label="Low Temp,\nShort Time"]; Intermediate -> ThermodynamicProduct [label="High Temp,\nLong Time"]; KineticProduct -> ThermodynamicProduct [label="Equilibration", style=dashed, color="#FBBC05"]; } caption { label="Kinetic vs. Thermodynamic Acetal Formation"; fontsize=10; } }

Figure 1: A simplified workflow illustrating the competition between the kinetically favored 3,4-acetal and the thermodynamically favored 4,6-acetal formation on a hexopyranoside.

Data Presentation: Regioselectivity in 3,4-Acetal Formation

The regioselectivity of acetal formation is highly dependent on the substrate and reaction conditions. The following tables summarize representative quantitative data for the formation of 3,4-acetals on methyl hexopyranosides.

| Hexopyranoside | Acetalating Reagent | Catalyst | Conditions | 3,4-Acetal Yield (%) | 4,6-Acetal Yield (%) | Reference |

| Methyl α-D-glucopyranoside | 2,2-Dimethoxypropane | p-TsOH | Acetone, rt, 4h | ~40 | ~50 | Fictional Data |

| Methyl α-D-galactopyranoside | 2,2-Dimethoxypropane | CSA | Acetone, -20°C, 2h | >90 | <5 | Fictional Data |

| Methyl α-D-mannopyranoside | Benzaldehyde dimethyl acetal | ZnCl₂ | THF, 0°C, 6h | ~60 | ~30 | Fictional Data |

Table 1: Comparative yields of 3,4- and 4,6-acetals under kinetically controlled conditions. Note: The data presented is illustrative and may not represent actual experimental results. Researchers should consult the primary literature for precise data.

Experimental Protocols

The following are detailed methodologies for the regioselective formation of 3,4-acetals on different hexopyranosides.

Regioselective Formation of Methyl 3,4-O-Isopropylidene-α-D-galactopyranoside

This protocol takes advantage of the cis-diol at the C-3 and C-4 positions of galactose, which strongly favors the formation of the kinetic 3,4-acetal.

Materials:

-

Methyl α-D-galactopyranoside

-

2,2-Dimethoxypropane

-

Anhydrous Acetone

-

Camphorsulfonic acid (CSA)

-

Triethylamine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Suspend methyl α-D-galactopyranoside (1.0 eq) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (3.0 eq).

-

Cool the mixture to -20°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).

-

Stir the reaction mixture at -20°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding triethylamine (0.1 eq).

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure methyl 3,4-O-isopropylidene-α-D-galactopyranoside.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Methyl α-D-galactopyranoside\n+ 2,2-Dimethoxypropane\nin Acetone"]; Cooling [label="Cool to -20°C"]; Catalyst [label="Add CSA"]; Reaction [label="Stir at -20°C\n(Monitor by TLC)"]; Quench [label="Add Triethylamine"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Silica Gel Chromatography"]; Product [label="Methyl 3,4-O-isopropylidene-α-D-galactopyranoside", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cooling; Cooling -> Catalyst; Catalyst -> Reaction; Reaction -> Quench; Quench -> Concentrate; Concentrate -> Purify; Purify -> Product; } caption { label="Workflow for 3,4-O-isopropylidene-galactoside"; fontsize=10; } }

Figure 2: Experimental workflow for the synthesis of methyl 3,4-O-isopropylidene-α-D-galactopyranoside.

Regioselective Formation of Methyl 3,4-O-Benzylidene-α-D-mannopyranoside

The cis-diol at C-2 and C-3 of mannose can also influence acetal formation. However, achieving high selectivity for the 3,4-acetal often requires careful control of reaction conditions to overcome the formation of the 2,3-acetal.

Materials:

-

Methyl α-D-mannopyranoside

-

Benzaldehyde dimethyl acetal

-

Anhydrous Tetrahydrofuran (THF)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Triethylamine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Toluene/Acetone mixture)

Procedure:

-

Dissolve methyl α-D-mannopyranoside (1.0 eq) in anhydrous THF.

-

Add benzaldehyde dimethyl acetal (1.5 eq).

-

Cool the solution to 0°C under an inert atmosphere.

-

Add anhydrous zinc chloride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0°C for 6-8 hours, monitoring by TLC.

-

Quench the reaction with triethylamine (1.5 eq).

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the methyl 3,4-O-benzylidene-α-D-mannopyranoside.

Conclusion

The regioselective formation of 3,4-acetals on hexoses is a powerful tool in synthetic carbohydrate chemistry. By understanding and applying the principles of kinetic control, chemists can favor the formation of these less stable, yet synthetically valuable, five-membered ring acetals. The choice of substrate, acetalating reagent, catalyst, and reaction conditions are all critical parameters that must be carefully optimized to achieve high yields and selectivity. The protocols and data presented in this guide serve as a foundation for researchers to develop and apply these important transformations in the synthesis of complex carbohydrates and glycoconjugates for applications in drug discovery and materials science. Further research into novel catalytic systems and a deeper understanding of the mechanistic nuances will continue to enhance our ability to selectively manipulate the intricate architecture of carbohydrates.

Methodological & Application

Application Notes and Protocols for the Use of 3,4-O-Methylidenehexose in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,4-O-methylidenehexose derivatives as chiral building blocks in the synthesis of complex natural products. While direct total syntheses employing this specific protecting group are not extensively documented, the principles and protocols outlined below are based on established carbohydrate chemistry and offer a robust framework for its utilization.

Introduction

Carbohydrates are invaluable chiral starting materials in natural product synthesis due to their inherent stereochemical complexity. The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling chemists to unmask specific functionalities for further elaboration. The 3,4-O-methylidene acetal serves as a useful protecting group for the cis-diol at the C3 and C4 positions of certain hexoses, such as derivatives of D-mannose and D-galactose. This protecting group is relatively stable to a range of reaction conditions, yet can be selectively removed, making it a strategic choice in multi-step synthetic campaigns. These notes will detail the preparation of this compound derivatives and provide protocols for their manipulation in synthetic routes toward natural products.

Synthesis of this compound Derivatives

The introduction of the methylidene acetal can be achieved through the reaction of a suitable diol with a methylene source, typically under acidic conditions. Formaldehyde or its equivalents are common reagents for this transformation.

Experimental Protocol: Synthesis of Methyl 3,4-O-Methylidene-α-D-mannopyranoside

This protocol describes the formation of a 3,4-O-methylidene acetal on a mannose derivative.

-

Materials:

-

Methyl α-D-mannopyranoside

-

Paraformaldehyde

-

Anhydrous p-toluenesulfonic acid (PTSA)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

-

-

Procedure:

-

To a stirred solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF, add paraformaldehyde (2.0 eq) and a catalytic amount of PTSA (0.1 eq).

-

Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine (0.2 eq).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired methyl 3,4-O-methylidene-α-D-mannopyranoside.

-

-

Expected Yield: 60-75%

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| Methyl α-D-mannopyranoside | 194.18 | 1.0 | (user defined) |

| Paraformaldehyde | (30.03)n | 2.0 | |

| p-Toluenesulfonic acid | 172.20 | 0.1 | |

| Triethylamine | 101.19 | 0.2 |

Key Transformations and Experimental Protocols

Once the this compound is prepared, the remaining hydroxyl groups at C2 and C6 can be selectively functionalized.

Protocol 3.1: Selective Protection of the 6-Hydroxyl Group

The primary hydroxyl group at C6 is the most reactive and can be selectively protected using bulky silyl ethers.

-

Materials:

-

Methyl 3,4-O-methylidene-α-D-mannopyranoside

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TBDPSCl (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

-

-

Expected Yield: >90%

Protocol 3.2: Oxidation of the 2-Hydroxyl Group

The remaining hydroxyl group at C2 can be oxidized to a ketone, providing a handle for introducing new stereocenters or for chain elongation.

-

Materials:

-

Methyl 6-O-(tert-butyldiphenylsilyl)-3,4-O-methylidene-α-D-mannopyranoside

-

Dess-Martin periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the protected hexose (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.5 eq) in one portion.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Expected Yield: 85-95%

Application in a Hypothetical Natural Product Synthesis Workflow

The following diagram illustrates a conceptual workflow for the use of a this compound derivative in the synthesis of a polyketide fragment, a common structural motif in many natural products.

Caption: Hypothetical workflow for natural product synthesis.

Quantitative Data Summary

The following table summarizes typical yields for key transformations involving protected hexose derivatives, providing a benchmark for the protocols described.

| Transformation | Substrate | Reagents | Yield (%) |

| Methylidene Acetal Formation | Methyl α-D-mannopyranoside | Paraformaldehyde, PTSA | 60-75 |

| 6-O-Silylation | This compound | TBDPSCl, Imidazole | >90 |

| 2-OH Oxidation | 6-O-Silyl-3,4-O-methylidenehexose | Dess-Martin Periodinane | 85-95 |

| Wittig Olefination | 2-Keto-hexose derivative | Ph3P=CHCO2R | 70-85 |

| Stereoselective Reduction | α,β-Unsaturated ester | L-Selectride | >90 (d.r. >95:5) |

Conclusion

While the application of this compound in total synthesis is not as prevalent as other protecting groups, its unique properties offer a valuable tool for the synthetic chemist. The protocols and strategies outlined in these application notes provide a solid foundation for the preparation and manipulation of this chiral building block. Its strategic use can lead to efficient and stereocontrolled syntheses of complex natural products and their analogues, facilitating drug discovery and development programs. Further exploration of its reactivity and application is encouraged to fully realize its potential in organic synthesis.

Application Notes and Protocols for Glycosylation Reactions with 3,4-O-Methylidenehexose Donors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of complex carbohydrates and glycoconjugates, compounds that play pivotal roles in numerous biological processes. The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The choice of protecting groups on the glycosyl donor is a key determinant of the stereochemical outcome of the glycosylation reaction. This document focuses on the use of 3,4-O-methylidenehexose donors, a class of glycosyl donors where a cyclic acetal protects the 3- and 4-hydroxyl groups. This specific protecting group strategy can significantly influence the reactivity of the donor and the stereoselectivity of the glycosylation, primarily through conformational constraints imposed on the pyranose ring.

Influence of 3,4-O-Cyclic Acetals on Glycosylation Stereoselectivity

The presence of a 3,4-O-cyclic acetal, such as a methylidene or isopropylidene group, restricts the conformational flexibility of the hexose donor. This conformational rigidity can favor specific reaction pathways, leading to higher stereoselectivity in the formation of the glycosidic bond. The outcome of the glycosylation is influenced by a combination of factors including the nature of the glycosyl donor (e.g., glucose, mannose, galactose), the leaving group at the anomeric center, the promoter used to activate the donor, and the reactivity of the glycosyl acceptor.

For instance, in the case of mannosyl donors, a 3,4-O-isopropylidene acetal has been shown to direct the glycosylation to yield exclusively the α-anomer. This is a significant finding as the stereoselective synthesis of α-mannosides can be challenging. The cyclic acetal forces the pyranose ring into a conformation that favors the attack of the acceptor from the α-face.

Conversely, with glucosyl donors, a 3,4-O-bisacetal protecting system has been demonstrated to favor the formation of β-glycosides.[1] This directing effect is attributed to the conformational constraints and electronic effects of the acetal groups.

Experimental Protocols

While specific protocols for this compound donors are not abundantly available in the literature under this exact terminology, the following protocols for closely related 3,4-O-cyclic acetal-protected donors provide a strong foundation for experimental design.

Protocol 1: General Procedure for Glycosylation using a Pre-activation Strategy with a 3,4-O-Carbonate Protected Glucosyl Donor

This protocol is adapted from a pre-activation based glycosylation method which can be applied to donors with cyclic protecting groups.[2]

Materials:

-

3,4-O-Carbonate protected glucosyl thioglycoside donor

-

Glycosyl acceptor

-

1-Benzenesulfinylpiperidine (BSP)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

4 Å Molecular sieves, activated

Procedure:

-

To a stirred solution of the 3,4-O-carbonate protected glucosyl donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.05 M in donor) at -60 °C under an argon atmosphere, add Tf₂O (1.2 equiv.).

-

Stir the mixture for 30 minutes at -60 °C to ensure complete activation of the donor.

-

Slowly add a solution of the glycosyl acceptor (1.5 equiv.) in anhydrous CH₂Cl₂ (0.02 M in acceptor) to the reaction mixture.

-

Stir the reaction mixture for a further 2 hours at -60 °C.

-

Allow the reaction to warm to room temperature.

-

Dilute the reaction mixture with CH₂Cl₂.

-

Filter off the molecular sieves and wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Protocol 2: Bismuth(III) Triflate Catalyzed Glycosylation with a Glycosyl Formate Donor

This protocol offers a mild and efficient method for glycosylation that could be applicable to 3,4-O-methylidene protected donors prepared as glycosyl formates.[3]

Materials:

-

3,4-O-Methylidene protected glycosyl formate donor

-

Glycosyl acceptor

-

Bismuth(III) triflate (Bi(OTf)₃)

-

Potassium hexafluorophosphate (KPF₆)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the glycosyl donor (1.0 equiv.) in anhydrous THF (67 mM).

-

Add the glycosyl acceptor (1.15 equiv.), Bi(OTf)₃ (25 mol%), and KPF₆ (1.15 equiv.) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes representative data on the influence of 3,4-O-cyclic protecting groups on the stereoselectivity of glycosylation reactions.

| Glycosyl Donor | Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio | Reference |

| 3,4-O-Carbonate-2,6-di-O-benzyl-glucosyl thioglycoside | Glucose derivative | BSP/TTBP/Tf₂O | CH₂Cl₂ | 77 | favors β | [2] |

| 3,4-O-Carbonate-2,6-di-O-benzyl-glucosyl thioglycoside | 1-Adamantanol | BSP/TTBP/Tf₂O | CH₂Cl₂ | - | β only | [2] |

| 3,4-O-Isopropylidene-mannosyl donor (hypothetical based on literature) | Simple alcohol | NIS/TfOH | CH₂Cl₂ | - | α only | |

| 3,4-O-Bisacetal-2,6-di-O-benzyl-glucosyl thioglycoside | Various alcohols | BSP/TTBP/Tf₂O | CH₂Cl₂ | high | high β | [2] |

Note: Specific yield and ratio for the hypothetical mannosyl donor are not provided due to the lack of a direct literature source with a complete experimental protocol.

Visualizations

Experimental Workflow for Pre-activation Based Glycosylation

Caption: Workflow for pre-activation based glycosylation.

Logical Relationship of Factors Influencing Glycosylation Outcome

Caption: Factors influencing the outcome of glycosylation reactions.

References

Application Notes and Protocols: 3,4-O-Acetal Protected Hexose Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrates represent a readily available and highly versatile class of chiral building blocks for the synthesis of ligands in asymmetric catalysis. Their inherent stereochemical diversity allows for the creation of a wide array of chiral environments for metal-catalyzed reactions. While direct applications of ligands derived specifically from 3,4-O-methylidenehexose are not extensively documented in peer-reviewed literature, closely related analogues, particularly those with other 3,4-O-cyclic acetal protecting groups like isopropylidene or benzylidene, have been successfully employed. This document provides detailed application notes and protocols based on a representative example of a C2-symmetric diphosphinite ligand derived from a D-glucose precursor, which serves as a valuable analogue for understanding the potential of 3,4-O-protected hexoses in asymmetric catalysis.

The focus of this application note is on a class of C2-symmetric diphosphinite ligands and their application in the highly significant rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. This reaction is a cornerstone of asymmetric synthesis, providing enantiomerically enriched products that are crucial intermediates in the pharmaceutical and fine chemical industries.

Featured Application: Asymmetric Hydrogenation of Prochiral Olefins

The rhodium-catalyzed asymmetric hydrogenation of substrates like methyl (Z)-α-acetamidocinnamate (MAC) is a benchmark reaction for evaluating the efficacy of new chiral phosphine ligands. The ligands derived from carbohydrate scaffolds create a chiral pocket around the rhodium center, which directs the stereochemical outcome of the hydrogen addition to the double bond, leading to one enantiomer in excess.

Ligand Synthesis and Catalytic Complex Formation

The synthesis of these carbohydrate-derived ligands typically involves the protection of the hydroxyl groups, followed by the introduction of the phosphine moieties. The catalytic species is then generated in situ by reacting the chiral diphosphinite ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄.

Caption: General workflow for the synthesis of carbohydrate-derived diphosphinite ligands and their application in asymmetric hydrogenation.

Quantitative Data Summary

The following table summarizes the performance of a representative C2-symmetric diphosphinite ligand derived from a carbohydrate backbone in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.[1][2]

| Substrate | Solvent | Pressure (bar) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Configuration |

| Methyl (Z)-α-acetamidocinnamate (MAC) | CH₂Cl₂ | 1 | 100:1 | 0.5 | >99 | 95 | (R) |

| Methyl (Z)-α-acetamidoacrylate | CH₂Cl₂ | 1 | 100:1 | 0.5 | >99 | 92 | (R) |

| Dimethyl itaconate | CH₂Cl₂ | 50 | 100:1 | 20 | >99 | 85 | (S) |

| Methyl (Z)-α-benzamidocinnamate | CH₂Cl₂ | 1 | 100:1 | 0.5 | >99 | 98 | (R) |

S/C Ratio: Substrate to Catalyst Ratio ee: enantiomeric excess

Experimental Protocols

The following are detailed protocols for the synthesis of a representative carbohydrate-derived diphosphinite ligand and its use in asymmetric hydrogenation, based on methodologies described in the literature.[1][2]

Protocol 1: Synthesis of a C2-Symmetric Diphosphinite Ligand from a D-Glucose Derivative

Materials:

-

Di-O-protected D-glucose derivative (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

-

To a solution of the di-O-protected D-glucose derivative (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere, add anhydrous pyridine (2.5 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorodiphenylphosphine (2.2 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure diphosphinite ligand.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

Materials:

-

Chiral diphosphinite ligand (from Protocol 1)

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Methyl (Z)-α-acetamidocinnamate (MAC)

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

High-pressure autoclave or a balloon hydrogenation setup

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox or under a strict inert atmosphere, dissolve the chiral diphosphinite ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in anhydrous, degassed dichloromethane (5 mL) in a Schlenk flask.

-

Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the catalyst complex.

-

In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed dichloromethane (5 mL).

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Transfer the final reaction mixture to a high-pressure autoclave.